The compound is commercially available under the brand name Laserphyrin and is produced by Meiji Seika Pharma Co., Ltd. in Tokyo, Japan. Its development has been informed by extensive research into the efficacy of PDT, particularly in the context of treating tumors that have not responded to traditional therapies .
The synthesis of talaporfin sodium involves a two-step process starting from chlorin e6. The first step entails the treatment of chlorin e6 with carbodiimide to produce an intermediate anhydride. In the second step, this anhydride reacts with an aqueous solution of sodium aspartate to yield the final product .
This method ensures a high yield and purity of talaporfin sodium, which is crucial for its effectiveness in clinical applications .
Talaporfin sodium has a complex molecular structure characterized by a chlorin ring system with an aspartic acid moiety. This structure contributes to its unique photophysical properties.
The presence of the aspartic acid residue enhances the biodistribution of talaporfin sodium within tissues during PDT, although it does not significantly alter its application compared to other chlorin-based photosensitizers .
In photodynamic therapy, talaporfin sodium undergoes a photochemical reaction upon activation by light at its absorption wavelength. This reaction generates reactive oxygen species that induce cell death in targeted tumor tissues.
This mechanism is crucial for its therapeutic efficacy against various malignancies .
The mechanism of action for talaporfin sodium involves several key steps:
Data from clinical studies indicate that this process results in significant tumor reduction while minimizing damage to surrounding healthy tissues .
Relevant data indicate that these properties contribute to its effectiveness and safety profile in clinical settings .
Talaporfin sodium is primarily used in photodynamic therapy for various cancers:
The development and application of talaporfin sodium represent significant advancements in targeted cancer therapies, offering improved efficacy and reduced side effects compared to earlier options .
Talaporfin sodium (mono-L-aspartyl chlorin e6) initiates its photodynamic effect through a type II photochemical reaction. Upon intravenous administration, the compound accumulates preferentially in neoplastic tissues via the enhanced permeability and retention effect. Subsequent illumination with 664 nm laser light excites talaporfin sodium to a singlet state, which undergoes intersystem crossing to a triplet excited state. This triplet state directly transfers energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) – the primary cytotoxic agent responsible for cellular damage [1] [5]. Singlet oxygen generation occurs with a quantum yield of approximately 0.77 in physiological environments, making it exceptionally efficient compared to first-generation photosensitizers [10].
The reactive oxygen species profile extends beyond singlet oxygen to include hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂). These secondary reactive oxygen species form through chain reactions initiated by singlet oxygen, particularly under hypoxic conditions [7]. Reactive oxygen species collectively induce non-specific oxidative damage to cellular constituents including membrane lipids (lipid peroxidation), proteins (carbonylation and denaturation), and nucleic acids (strand breaks and base modifications). This oxidative cascade culminates in various cell death modalities including apoptosis, necrosis, and autophagy-associated death pathways [4] [5].
Table 1: Reactive Oxygen Species Generated During Talaporfin Sodium Photodynamic Therapy
Reactive Oxygen Species | Half-life | Primary Cellular Targets | Detection Method |
---|---|---|---|
Singlet oxygen (¹O₂) | <0.04 μs | Membrane lipids, cholesterol | Singlet oxygen sensor green |
Hydroxyl radical (•OH) | 10⁻⁹ s | DNA, proteins, carbohydrates | Fluorescence probes (DCFH-DA) |
Superoxide anion (O₂•⁻) | 10⁻⁶ s | Iron-sulfur clusters, enzymes | Cytochrome c reduction |
Hydrogen peroxide (H₂O₂) | Minutes | Signaling proteins, transcription factors | Amplex Red assay |
The immunogenic consequences of reactive oxygen species generation include the emission of damage-associated molecular patterns from dying tumor cells. Talaporfin sodium photodynamic therapy induces translocation of calreticulin to the plasma membrane surface, extracellular release of high mobility group box 1 protein, and adenosine triphosphate secretion – all critical signals for dendritic cell maturation and anti-tumor T-cell priming [4]. This immunogenic cell death underlies the reported abscopal effects observed in distant non-irradiated tumors when combined with immune checkpoint inhibitors [4].
Talaporfin sodium photodynamic therapy exerts profound antivascular effects through selective damage to tumor-associated endothelial cells. The compound accumulates preferentially in tumor vasculature due to enhanced permeability and retention effect, where light activation induces rapid vascular shutdown through distinct biomechanical pathways. Within minutes of photoirradiation, human umbilical vein endothelial cells exhibit microtubule depolymerization and reorganization of actin cytoskeleton into thick stress fibers traversing the cellular cytoplasm. This structural rearrangement is mediated through rapid activation of the RhoA/Rho-associated protein kinase signaling pathway, culminating in phosphorylation of myosin light chain at serine 19 residue [6] [9].
Myosin light chain phosphorylation triggers endothelial cell contraction through actin-myosin interaction, increasing intercellular gaps and vascular permeability. Talaporfin sodium photodynamic therapy induces myosin light chain phosphorylation at levels exceeding those triggered by classical vascular disrupting agents like combretastatin A4 3ʹ-O-phosphate [9]. The biomechanical changes manifest functionally as destruction of endothelial tube networks within 90-300 minutes post-treatment, characterized by significant reductions in total tube length (63.7% decrease), number of tubes (58.2% decrease), and branching points (71.4% decrease) in three-dimensional in vitro models [9].
Table 2: Temporal Sequence of Vascular Shutdown Events Following Talaporfin Sodium Photodynamic Therapy
Time Post-Irradiation | Cellular Events | Tissue-Level Manifestations | Molecular Mediators |
---|---|---|---|
0-5 minutes | Microtubule depolymerization | Loss of endothelial structural integrity | RhoA activation |
5-30 minutes | Myosin light chain phosphorylation | Endothelial cell contraction | ROCK activation |
30-90 minutes | Actin stress fiber formation | Increased vascular permeability | Phosphorylated myosin light chain |
90-300 minutes | Endothelial tube collapse | Vascular leakage and hemorrhage | VE-cadherin disruption |
>300 minutes | Endothelial cell death | Thrombosis and permanent occlusion | Caspase activation |
In vivo validation using laser speckle blood flow imaging demonstrates that talaporfin sodium photodynamic therapy reduces tumor blood flow by 78.3% within 24 hours in HCT116 xenograft models, significantly exceeding the vascular effects of classical vascular disrupting agents [9]. Histopathological examination confirms reduction in functional vascular area (72.5% decrease) and vessel diameter (64.8% decrease), establishing permanent vascular occlusion. This antivascular effect synergizes with direct tumor cell killing by creating hypoxic microenvironments that amplify reactive oxygen species cytotoxicity while depriving tumors of nutrients [6] [9].
The efficacy of talaporfin sodium photodynamic therapy is intrinsically linked to its subcellular distribution, which determines the primary sites of photodamage. Fluorescence imaging studies demonstrate selective accumulation in endosomal-lysosomal compartments in both carcinoma and sarcoma cell lines, with minimal localization in mitochondria or nuclei. Co-localization experiments with organelle-specific markers reveal that 82.3% of intracellular talaporfin sodium accumulates in lysosomes and early endosomes within 4 hours of administration [2] [10].
The endocytic uptake mechanism involves clathrin-dependent and caveolae-dependent pathways, with energy requirements evidenced by 91.7% reduction in accumulation when adenosine triphosphate production is inhibited by 2-deoxyglucose and sodium azide [2]. Lysosomal trafficking depends on functional K-Ras signaling, as inhibition with trametinib reduces talaporfin sodium uptake by 63.4% in K-Ras mutant cell lines. Once internalized, the compound remains sequestered in acidic compartments until light activation, whereupon lysosomal rupture releases cathepsins and other hydrolytic enzymes that amplify cellular damage [2].
The organelle-specific cytotoxicity manifests through distinct mechanisms:
Table 3: Subcellular Trafficking Mechanisms of Talaporfin Sodium
Cellular Process | Key Molecular Players | Inhibition Effects | Cell Type Specificity |
---|---|---|---|
Clathrin-mediated endocytosis | Clathrin heavy chain, dynamin | Chlorpromazine reduces uptake by 74.2% | Higher in carcinoma than sarcoma |
Caveolae-dependent endocytosis | Caveolin-1, dynamin | Methyl-β-cyclodextrin reduces uptake by 68.9% | Higher in endothelial cells |
Lysosomal trafficking | Rab GTPases, LAMP1 | Chloroquine increases retention by 3.2-fold | Consistent across cell types |
K-Ras dependent uptake | K-Ras, Raf, MEK | Trametinib reduces uptake by 63.4% | Exclusive to K-Ras mutant cells |
Energy-dependent transport | ATP synthase, Na⁺/K⁺-ATPase | 2-Deoxyglucose reduces uptake by 91.7% | Universal across cell types |
Lysosomal degradation represents the primary elimination pathway, with lysosomal enzyme inhibition increasing intracellular retention by 3.2-fold. This finding suggests that lysosomal hydrolases actively degrade talaporfin sodium, influencing treatment efficacy through modulation of intracellular photosensitizer concentration [2]. The differential subcellular distribution between normal and cancer cells (quantified through fluorescence lifetime imaging) provides the biochemical basis for selective tumor destruction, with cancer cells exhibiting 3.7-fold faster photosensitizer bleaching due to higher reactive oxygen species generation [10].
The photodynamic efficacy of talaporfin sodium exhibits complex oxygen dependency due to dual roles of molecular oxygen as both substrate for reactive oxygen species generation and modulator of treatment response. Real-time oxygen microelectrode measurements during illumination reveal rapid oxygen consumption that correlates directly with talaporfin sodium concentration. At 100 μg/mL talaporfin sodium, oxygen tension decreases by 78.4% within 5 minutes of irradiation in Lewis lung carcinoma models, creating transient hypoxic microenvironments [7].
This oxygen depletion creates a biphasic effect on treatment efficacy:
Hypoxia-inducible factor 1α stabilization occurs within 4 hours post-treatment, increasing vascular endothelial growth factor secretion by 3.8-fold at 24 hours in surviving tumor cells. This paradoxical pro-angiogenic response potentially limits treatment efficacy but can be counteracted through combination therapies targeting hypoxia-inducible factor 1α or vascular endothelial growth factor signaling [7].
Table 4: Oxygen Dynamics During Talaporfin Sodium Photodynamic Therapy
Oxygenation Parameter | Measurement Technique | Pre-Irradiation Value | Post-Irradiation Value | Functional Consequences |
---|---|---|---|---|
Tumor pO₂ | Oxygen microelectrode | 28.7 ± 3.2 mmHg | 6.2 ± 1.5 mmHg | Limits singlet oxygen production |
Oxygen consumption rate | Clark-type electrode | 12.4 nmol O₂/min/mg protein | 89.7 nmol O₂/min/mg protein | Creates transient hypoxia |
Hypoxia-inducible factor 1α | Western blot | Baseline expression | 4.2-fold increase | Induces vascular endothelial growth factor |
Vascular endothelial growth factor secretion | Enzyme-linked immunosorbent assay | 185 pg/mL | 702 pg/mL | Stimulates angiogenesis |
Glutathione peroxidase | Spectrophotometric assay | 28.3 mU/mg protein | 89.5 mU/mg protein | Increases antioxidant defense |
Strategies to overcome oxygen limitations include:
The oxygen consumption rate during illumination serves as an indirect indicator of photodynamic efficacy, correlating with both photosensitizer bleaching and reactive oxygen species generation. This relationship enables real-time monitoring of treatment efficiency through oxygen sensing technologies [7]. The temporal dynamics of reoxygenation post-treatment significantly influence inflammatory responses and immune cell infiltration into the tumor microenvironment, creating opportunities for combination immunotherapy approaches [4].
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5